molecular formula C15H13ClFNO5S B2810930 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1105205-41-1

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No. B2810930
CAS RN: 1105205-41-1
M. Wt: 373.78
InChI Key: NYOZKEQKRGXGIO-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide” is a chemical compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is found in many natural products and synthetic compounds with significant pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . These compounds are typically synthesized using stable and readily available starting materials . The resulting compounds are then transformed into various synthetically important derivatives .


Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .


Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit have been studied . For example, these compounds can be transformed into various synthetically important unsymmetrical monoselenides .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds incorporating the benzo[d][1,3]dioxole subunit have been analyzed using various techniques . These include studying their thermal decomposition behavior and predicting their molecular properties .

Scientific Research Applications

Occurrence and Behavior in Aquatic Environments

Compounds similar to the one you're interested in have been studied for their occurrence, fate, and behavior in aquatic environments. Parabens, for example, are chemicals with phenolic hydroxyl groups used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Research has focused on their biodegradability, the effects of their continuous introduction into the environment, and their reaction with free chlorine, yielding halogenated by-products. Such studies highlight the environmental impact and persistence of these chemicals in water systems (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Protocols for Related Compounds

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain anti-inflammatory and analgesic materials, represents another area of interest. Research has developed practical pilot-scale methods for its preparation, highlighting the challenges and innovations in synthesizing complex organic compounds (Qiu, Gu, Zhang, & Xu, 2009).

Antioxidant Capacity and Chemical Reactions

The antioxidant capacity of certain compounds, including their reaction pathways and the specificity of these reactions, has been extensively studied. Understanding how antioxidants interact with radicals and the impact of these interactions on cellular health is crucial for developing therapeutic applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Applications in Drug Development and Disease Treatment

Research has also focused on the development of new drug candidates, exploring compounds with potential antibacterial, antifungal, anti-protozoal, anti-viral, and anti-inflammatory properties. Benzoxaborole compounds, for instance, have shown promise in treating various diseases due to their unique physicochemical and drug-like properties (Nocentini, Supuran, & Winum, 2018).

Environmental Impact and Degradation Pathways

The environmental impact of chemical compounds, including their degradation pathways and the toxicity of their by-products, is a significant area of research. Studies on the advanced oxidation processes (AOPs) used to treat pollutants like acetaminophen in water highlight the importance of understanding and improving degradation mechanisms (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Future Directions

The benzo[d][1,3]dioxole subunit is an area of active research due to its presence in a variety of compounds with important pharmaceutical and biological applications . Future research efforts are likely to focus on the synthesis and evaluation of novel compounds incorporating this subunit, with the aim of discovering new applications and improving existing ones .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO5S/c16-12-8-11(2-3-13(12)17)24(19,20)18-5-6-21-10-1-4-14-15(7-10)23-9-22-14/h1-4,7-8,18H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOZKEQKRGXGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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